8-Nitroxanthine
Overview
Description
8-Nitroxanthine is a nitrogen-containing heterocyclic compound derived from xanthine It is characterized by the presence of a nitro group at the 8th position of the xanthine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Nitroxanthine can be synthesized through the nitration of xanthine. The nitration process typically involves the reaction of xanthine with nitric acid or other nitrating agents under controlled conditions. For instance, xanthine nitration by peroxynitrite is optimal at neutral pH and is markedly stimulated by physiological concentrations of bicarbonate . Another method involves the reaction of xanthine with nitryl chloride, produced by mixing nitrite with hypochlorous acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the nitration process under optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 8-Nitroxanthine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amino group, forming 8-aminoxanthine.
Substitution: The nitro group can be displaced nucleophilically to form derivatives such as 8-chloro-, 8-ethoxy-, and uric acid derivatives.
Common Reagents and Conditions:
Oxidation: Peroxynitrite, nitric acid.
Reduction: Hydrazine, palladium on carbon (Pd/C) in methanol.
Substitution: Concentrated hydrochloric acid (HCl), hydrobromic acid (HBr), alkyl halides.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: 8-Aminoxanthine.
Substitution: 8-Chloroxanthine, 8-ethoxyxanthine, and other derivatives.
Scientific Research Applications
8-Nitroxanthine has several applications in scientific research:
Mechanism of Action
8-Nitroxanthine exerts its effects primarily through its interactions with enzymes and reactive species:
Comparison with Similar Compounds
8-Nitroxanthine can be compared with other similar compounds, such as:
8-Azaxanthine: Another competitive inhibitor of urate oxidase with a high affinity for the enzyme.
8-Thiouric Acid: Similar in structure but contains a sulfur atom instead of a nitro group.
8-Nitroguanine: Formed from the nitration of guanine, it shares similar reactive properties with this compound.
Uniqueness: this compound is unique due to its specific nitro group positioning, which influences its reactivity and interactions with biological molecules. Its ability to enhance superoxide generation and form DNA adducts distinguishes it from other xanthine derivatives .
Properties
IUPAC Name |
8-nitro-3,7-dihydropurine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5O4/c11-3-1-2(8-5(12)9-3)7-4(6-1)10(13)14/h(H3,6,7,8,9,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDVSSPKQAHSGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)NC1=O)N=C(N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.